Product packaging for 3-Methoxy-p-tyramine-d3 Hydrochloride(Cat. No.:)

3-Methoxy-p-tyramine-d3 Hydrochloride

Cat. No.: B13848687
M. Wt: 206.68 g/mol
InChI Key: AWRIOTVUTPLWLF-NIIDSAIPSA-N
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Description

Overview of 3-Methoxytyramine as a Dopamine (B1211576) Metabolite in Neurotransmitter Systems

3-Methoxytyramine (3-MT), also known as 3-methoxy-4-hydroxyphenethylamine, is a primary metabolite of the neurotransmitter dopamine. lgcstandards.com Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which introduces a methyl group to dopamine. lgcstandards.com Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to form homovanillic acid (HVA), a compound that is ultimately excreted in the urine. lgcstandards.com

For a long time, 3-MT was considered a biologically inactive byproduct of dopamine degradation. However, recent studies have reshaped this understanding, revealing that 3-MT functions as a neuromodulator. wikipedia.orgresearchgate.netnih.gov It has been shown to act as an agonist at the trace amine-associated receptor 1 (TAAR1), a receptor involved in regulating monoaminergic systems. wikipedia.orgnih.gov This interaction suggests that 3-MT can influence dopaminergic and other neurotransmitter systems, potentially impacting physiological functions such as motor control. researchgate.netnih.gov Research has demonstrated that 3-MT can induce behavioral effects in animal models, highlighting its active role in the central nervous system. researchgate.netnih.gov Furthermore, the levels of 3-MT are often analyzed in research and clinical settings as they can reflect dopamine release and metabolism. nih.gov It has also been identified as a significant biomarker for certain types of tumors, such as neuroblastoma and pheochromocytoma. nih.govnih.gov

Table 1: Key Enzymes and Compounds in the Dopamine Metabolism Pathway

Compound/EnzymeRole
DopamineA primary catecholamine neurotransmitter.
Catechol-O-methyltransferase (COMT)The enzyme that converts dopamine to 3-Methoxytyramine. lgcstandards.com
3-Methoxytyramine (3-MT)The O-methylated metabolite of dopamine. lgcstandards.com
Monoamine oxidase (MAO)The enzyme that metabolizes 3-MT to Homovanillic acid. lgcstandards.com
Homovanillic acid (HVA)A major final metabolite of dopamine, excreted in urine. lgcstandards.com

Significance of Deuterated Analogs in Biomedical Research

Deuterated analogs, also known as stable isotope-labeled compounds, are powerful tools in biomedical research. In these molecules, one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. nih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its non-deuterated counterpart in biological systems. nih.gov

The primary advantage of using deuterated compounds lies in their utility in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com In quantitative mass spectrometry, a known amount of a deuterated compound is added to a biological sample as an internal standard. lumiprobe.com Because the deuterated standard is chemically identical to the endogenous analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte, correcting for any sample loss during preparation and analysis. lumiprobe.com

This technique is widely applied in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com Furthermore, the substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions. pharmaffiliates.com This property is exploited in drug discovery to enhance the metabolic stability and improve the pharmacokinetic profile of new drug candidates. pharmaffiliates.comacanthusresearch.com

Table 2: Applications of Deuterated Analogs in Biomedical Research

Application AreaDescription
Quantitative AnalysisUsed as internal standards in mass spectrometry for accurate quantification of endogenous compounds and drugs. lumiprobe.com
Pharmacokinetic (ADME) StudiesEnable the tracking of drug metabolism, distribution, and clearance from the body. mdpi.com
Metabolic ResearchHelp to elucidate complex metabolic pathways and the effects of drugs on these pathways.
Drug DiscoveryThe kinetic isotope effect can be used to develop drugs with improved metabolic stability and longer half-lives. pharmaffiliates.comacanthusresearch.com

Research Context of 3-Methoxy-p-tyramine-d3 Hydrochloride as a Stable Isotope-Labeled Compound

This compound is the deuterated form of 3-methoxytyramine, where three hydrogen atoms on the methoxy (B1213986) group have been replaced by deuterium. This stable isotope-labeled compound serves a critical function in neurochemical and clinical research, primarily as an internal standard for the quantification of endogenous 3-methoxytyramine. nih.gov

Given the very low concentrations of 3-MT in biological fluids like plasma, highly sensitive and accurate analytical methods are required for its measurement. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of a deuterated internal standard like this compound is essential for achieving reliable results. nih.govnih.gov

In the research context, this allows for precise monitoring of changes in dopamine metabolism in various experimental models of neurological and psychiatric disorders. Clinically, accurate measurement of 3-MT is crucial for the diagnosis and monitoring of diseases such as pheochromocytoma and paraganglioma, where its levels can be significantly elevated. nih.govnih.gov The availability of high-purity this compound as a reference material is therefore fundamental to both basic neuroscience research and the development of diagnostic assays.

Table 3: Properties of this compound

PropertyValue
Chemical FormulaC₉H₁₁D₃ClNO₂
Molecular Weight206.68 g/mol
Isotopic LabelDeuterium (d3)
Primary ApplicationInternal standard for mass spectrometry. nih.gov
Unlabeled CAS Number1477-68-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B13848687 3-Methoxy-p-tyramine-d3 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

4-(2-aminoethyl)-2-(trideuteriomethoxy)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i1D3;

InChI Key

AWRIOTVUTPLWLF-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCN)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

Origin of Product

United States

Biosynthesis and Enzymatic Metabolism of 3 Methoxytyramine

Dopamine (B1211576) Biosynthetic Pathways Leading to 3-Methoxytyramine Precursors

The formation of 3-Methoxytyramine is dependent on the availability of its precursor, dopamine. Dopamine is synthesized in the brain and adrenal glands through well-defined pathways. wikipedia.org

The principal route for dopamine synthesis begins with the amino acid L-tyrosine. wikipedia.orgnews-medical.net This pathway involves two main enzymatic steps:

Tyrosine to L-DOPA: The enzyme tyrosine hydroxylase (TH) catalyzes the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netresearchgate.netparkinsonsnewstoday.com This is the rate-limiting step in the synthesis of all catecholamines, including dopamine. news-medical.netresearchgate.net

L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, then removes a carboxyl group from L-DOPA to form dopamine. researchgate.netwikipedia.orgnih.govyoutube.com

This primary pathway ensures a steady supply of dopamine for neuronal communication and subsequent metabolic processes. youtube.comcaringsunshine.com

In addition to the primary L-DOPA pathway, a minor pathway for dopamine synthesis involves the trace amine p-tyramine. wikipedia.orgnih.gov This alternative route is catalyzed by the enzyme cytochrome P450 2D6 (CYP2D6). nih.govnih.govresearchgate.net

PathwayStarting MoleculeKey EnzymesProductSignificance
Primary Pathway L-TyrosineTyrosine Hydroxylase (TH), Aromatic L-amino acid decarboxylase (AADC)DopamineMajor source of dopamine synthesis.
Alternative Pathway p-TyramineCytochrome P450 2D6 (CYP2D6)DopamineMinor, alternative source of dopamine.

Catechol-O-methyltransferase (COMT)-Mediated O-Methylation of Dopamine

Once synthesized, dopamine can be metabolized by several enzymes, with Catechol-O-methyltransferase (COMT) playing a pivotal role in the formation of 3-Methoxytyramine. wikipedia.orgtaylorandfrancis.comrupahealth.com COMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of dopamine, resulting in the formation of 3-Methoxytyramine. rupahealth.comresearchgate.net

COMT is a key enzyme in the metabolic clearance of dopamine, particularly in the prefrontal cortex where dopamine transporters are less abundant. genomind.comnih.gov By converting dopamine to 3-Methoxytyramine, COMT helps to terminate dopaminergic signaling in the synaptic cleft. nih.gov This enzymatic inactivation is crucial for maintaining appropriate levels of dopamine and preventing overstimulation of dopamine receptors. genomind.com

Several factors can influence the activity of COMT, thereby affecting the rate of 3-Methoxytyramine formation. These include:

Genetic Polymorphisms: A common single nucleotide polymorphism (SNP) in the COMT gene, known as Val158Met, results in different enzyme activities. genomind.comclarityxdna.com The Val allele is associated with higher COMT activity, leading to faster dopamine breakdown and lower dopamine levels, while the Met allele corresponds to lower enzyme activity and consequently higher dopamine levels. genomind.comclarityxdna.comnih.gov

Estrogen Levels: High levels of estrogen can slow down COMT activity, which may lead to an accumulation of dopamine and its metabolites. lamclinic.compsychologytoday.com

Dietary Factors: Certain dietary components can influence COMT function. For example, high-protein foods containing amino acids like tyrosine and phenylalanine can increase the synthesis of catecholamines, potentially affecting COMT's metabolic load. lamclinic.compsychologytoday.com

Methylation Cofactors: The activity of COMT is dependent on the availability of S-adenosylmethionine (SAM) as a methyl donor. Nutrients involved in the methylation cycle, such as B vitamins (B2, B6, B9, B12) and magnesium, are important for maintaining adequate SAM levels and supporting COMT function. xcode.life

FactorEffect on COMT ActivityImpact on 3-MT Formation
Val158Met Polymorphism (Val allele) Increased activityIncreased formation
Val158Met Polymorphism (Met allele) Decreased activityDecreased formation
High Estrogen Levels Decreased activityDecreased formation
Methylation Cofactor Deficiency Decreased activityDecreased formation

Monoamine Oxidase (MAO)-Mediated Degradation of 3-Methoxytyramine

3-Methoxytyramine is further metabolized by another key enzyme, Monoamine Oxidase (MAO). wikipedia.orgtaylorandfrancis.comrupahealth.com MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines. nih.govresearchgate.net

There are two isoforms of MAO, MAO-A and MAO-B. wikipedia.orgwikipedia.org Both isoforms can metabolize 3-Methoxytyramine, converting it into 3-methoxy-4-hydroxyphenylacetaldehyde. researchgate.net This intermediate is then rapidly oxidized by aldehyde dehydrogenase to form the final major dopamine metabolite, homovanillic acid (HVA), which is subsequently excreted in the urine. wikipedia.orgtaylorandfrancis.comnih.govresearchgate.net The degradation of 3-Methoxytyramine by MAO is a critical step in the complete breakdown of dopamine. plos.org

EnzymeSubstrateProduct
Monoamine Oxidase (MAO) 3-Methoxytyramine3-methoxy-4-hydroxyphenylacetaldehyde
Aldehyde Dehydrogenase 3-methoxy-4-hydroxyphenylacetaldehydeHomovanillic Acid (HVA)

Conversion to 3-Methoxy-4-hydroxyacetaldehyde

The first step in the catabolism of 3-Methoxytyramine is its oxidative deamination by monoamine oxidase (MAO). This reaction converts 3-MT into an intermediate aldehyde, 3-methoxy-4-hydroxyacetaldehyde. drugbank.comdrugbank.com This aldehyde is a transient compound in the metabolic pathway.

Subsequent Formation of Homovanillic Acid (HVA)

Following its formation, 3-methoxy-4-hydroxyacetaldehyde is rapidly metabolized further. The enzyme aldehyde dehydrogenase (ALDH) acts on this intermediate, oxidizing it to form the final product, homovanillic acid (HVA). taylorandfrancis.com HVA is then typically excreted in the urine. wikipedia.org This two-step conversion from 3-MT to HVA is a major route for dopamine metabolism. taylorandfrancis.comhealthmatters.io

StepPrecursorEnzymeProduct
Synthesis DopamineCatechol-O-methyltransferase (COMT)3-Methoxytyramine (3-MT)
Degradation 1 3-Methoxytyramine (3-MT)Monoamine Oxidase (MAO)3-methoxy-4-hydroxyacetaldehyde
Degradation 2 3-methoxy-4-hydroxyacetaldehydeAldehyde Dehydrogenase (ALDH)Homovanillic Acid (HVA)

Isoform-Specific Contributions of MAO-A and MAO-B

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which have distinct substrate specificities and play different roles in neurotransmitter metabolism. nih.govsemanticscholar.org Both isoforms are capable of oxidizing dopamine, the precursor to 3-MT. nih.gov However, studies indicate that MAO-A is the principal isoform responsible for the metabolism of 3-Methoxytyramine in the brain. nih.gov Research using knockout mice has demonstrated the distinct roles of these enzymes; mice lacking MAO-A show elevated brain levels of dopamine, serotonin, and norepinephrine, while MAO-B knockout mice primarily show increased levels of phenylethylamine. nih.gov The regulation of 3-MT concentrations is therefore tightly controlled, with a major contribution from the MAO-A isoform. nih.gov

MAO IsoformPrimary SubstratesRole in 3-MT Metabolism
MAO-A Serotonin, Norepinephrine, DopamineMajor contributor to the conversion of 3-MT to 3-methoxy-4-hydroxyacetaldehyde. nih.gov
MAO-B Phenylethylamine, DopaminePlays a lesser role in the metabolism of 3-MT compared to MAO-A.

Interplay of Degradative Enzymes in Regulating 3-Methoxytyramine Levels

The concentration of 3-Methoxytyramine in biological systems is a direct result of the balance between its synthesis by COMT and its degradation by MAO and ALDH. nih.gov The activity of these enzymes is therefore critical in modulating the levels of this dopamine metabolite. Pharmacological inhibition of these enzymes has predictable effects on 3-MT levels. For instance, the use of MAO inhibitors blocks the degradation of 3-MT, leading to a significant elevation in its concentration. nih.gov Conversely, inhibiting COMT activity would lead to a decrease in the formation of 3-MT from dopamine. nih.gov This enzymatic interplay ensures a tightly regulated control over the levels of 3-Methoxytyramine, which in turn reflects the activity of dopaminergic systems. nih.gov

Neurobiological and Pharmacological Research into 3 Methoxytyramine Functionality

3-Methoxytyramine as a Neuromodulator in Dopamine-Independent Contexts

Traditionally considered physiologically inactive, 3-MT has been shown to exert direct effects on the central nervous system. plos.orgnih.gov Crucially, these actions can be observed even in the absence of dopamine (B1211576), indicating that 3-MT possesses its own distinct neurobiological functions rather than simply reflecting the activity of its parent molecule. nih.gov This paradigm shift has opened new avenues for exploring its role in both normal brain function and pathological states. nih.gov

Behavioral Effects in Dopamine-Depleted Animal Models

Pioneering research using animal models has been instrumental in uncovering the dopamine-independent actions of 3-MT. In mice acutely depleted of dopamine, direct administration of 3-MT into the brain was found to induce a complex set of abnormal involuntary movements. plos.org This demonstrated a clear behavioral effect of 3-MT that could not be attributed to interactions with the dopamine system. nih.gov

Further studies in these dopamine-deficient mice revealed that 3-MT could induce significant abnormal activation. plos.org As detailed in the table below, intracerebroventricular (i.c.v.) infusion of 3-MT led to a marked increase in horizontal activity compared to vehicle-treated controls, confirming its capacity to directly modulate motor control pathways. plos.org In normal mice with intact dopamine systems, central administration of 3-MT also produced transient hyperactivity accompanied by a similar set of abnormal movements. plos.org

Table 1: Behavioral Effects of 3-MT in Dopamine-Depleted Mice

Treatment GroupParameter MeasuredObservationSignificance
3-MT (180 µg, i.c.v.)Cumulative Horizontal Activity Counts (1 hr)1711.4 ± 580.1p < 0.05
VehicleCumulative Horizontal Activity Counts (1 hr)26.8 ± 11.8
Data derived from studies on dopamine-deficient DAT-KO mice. plos.org

Central Nervous System Actions beyond Classical Dopaminergic Transmission

The discovery that 3-MT can influence behavior independently of dopamine pointed towards its interaction with alternative signaling systems in the brain. nih.gov Research has shown that the behavioral effects of 3-MT are partially mediated by the Trace Amine-Associated Receptor 1 (TAAR1). plos.orgnih.gov In mice genetically engineered to lack TAAR1, the behavioral responses to 3-MT administration were significantly reduced, providing strong evidence for this non-dopaminergic mechanism of action. nih.govresearchgate.net This finding establishes 3-MT as a neuromodulator that operates, at least in part, through the TAAR1 system, thereby expanding the understanding of its physiological functions within the central nervous system. nih.gov

Molecular Mechanisms of 3-Methoxytyramine Action

The functional effects of 3-MT are underpinned by its ability to activate specific cellular receptors and trigger downstream intracellular signaling cascades. nih.gov This molecular activity explains how a dopamine metabolite, once thought to be inactive, can directly alter neuronal function and behavior. plos.orgnih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Signaling Pathways

A key breakthrough in understanding 3-MT's mechanism of action was the discovery that it acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that can be activated by various trace amines and monoamine metabolites. nih.gov In vitro cellular assays have confirmed that 3-MT can activate human TAAR1, with a potency comparable to that of the well-known trace amine, tyramine. researchgate.net The EC50 value, which represents the concentration required to elicit a half-maximal response, was determined to be approximately 700 ± 180 nM for 3-MT. researchgate.net

Activation of TAAR1 by 3-MT initiates a Gs-dependent signaling cascade. nih.govresearchgate.net This pathway primarily involves the stimulation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). frontiersin.org This initiation of the cAMP pathway is a critical first step in the series of molecular events that mediate the physiological effects of 3-MT. nih.govresearchgate.net

Intracellular Signaling Events Induced by 3-Methoxytyramine (e.g., cAMP Accumulation, ERK/CREB Phosphorylation)

Following the initial activation of TAAR1 and subsequent cAMP accumulation, 3-MT induces further downstream signaling events. nih.gov In cell-based experiments, 3-MT was shown to cause a rapid and sustained phosphorylation of both the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). nih.govresearchgate.net These phosphorylation events are crucial for regulating gene transcription and neuronal plasticity. frontiersin.orgnih.gov

The phosphorylation of these key signaling proteins was observed only in cells expressing the TAAR1 receptor, confirming that the effect is receptor-dependent. nih.govresearchgate.net The significance of this pathway was further validated in animal studies, where 3-MT administration led to increased phosphorylation of ERK and CREB in the mouse striatum. plos.org Notably, these signaling effects were diminished in mice lacking the TAAR1 receptor, directly linking the molecular mechanism to the observable in vivo effects. researchgate.netresearchgate.net

Table 2: 3-MT Induced Signaling in hTAAR1-Expressing Cells

Signaling MoleculeEffectTime Course of Significant Effect
ERK2Time-dependent phosphorylation2, 5, 10, and 20 minutes
CREBTime-dependent phosphorylation10 and 20 minutes
Data based on Western blot analysis in HEK-293 cells expressing human TAAR1. nih.gov

Research into 3-Methoxytyramine as an Index of Dopamine Release

Given that 3-MT is formed in the extracellular space from dopamine released from neurons, its levels have long been considered a potential indicator of dopaminergic activity. plos.orgnih.gov The enzyme catechol-O-methyltransferase (COMT) is responsible for this conversion, and the subsequent metabolism of 3-MT to homovanillic acid (HVA) is carried out by monoamine oxidase (MAO). nih.govnih.gov

Studies have explored the utility of measuring 3-MT as a reflection of dopamine release dynamics. nih.gov Research using electrical stimulation of the substantia nigra in rats showed that increases in stimulation frequency led to corresponding increases in striatal 3-MT levels, supporting its role as an index of dopamine release. nih.gov Similarly, pharmacological inhibition of nigrostriatal neurons resulted in decreased 3-MT levels. nih.gov

In the rat frontal cortex, O-methylation is a prominent pathway for dopamine catabolism, making 3-MT the major metabolite of released dopamine in this brain region. nih.gov Therefore, the rate of 3-MT formation can be used to assess the dynamics of dopamine release. nih.gov However, it is also noted that for a comprehensive interpretation of dopaminergic function, concurrent measurements of dopamine and its other metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and HVA, are most reliable. nih.govnih.gov

In Vivo Microdialysis Studies of Extracellular 3-Methoxytyramine in Animal Brain Regions

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology has been pivotal in elucidating the dynamics of 3-methoxytyramine in the brain, particularly within the striatum, a region densely innervated by dopaminergic neurons and critical for motor control.

Studies utilizing in vivo microdialysis in rats have demonstrated that extracellular levels of 3-MT are highly responsive to pharmacological manipulations that alter dopamine release. For instance, the administration of a dopamine receptor agonist like apomorphine, which inhibits dopamine release, leads to a rapid and concurrent decrease in the extracellular concentrations of both dopamine and 3-MT in the striatum. nih.gov Conversely, treatment with a dopamine receptor antagonist such as haloperidol, which increases dopamine release, results in a simultaneous elevation of both dopamine and 3-MT levels. nih.gov

Furthermore, substances that block the reuptake of dopamine, like bupropion, also cause an increase in extracellular dopamine and 3-MT. nih.gov The neuronal origin of these extracellular pools is confirmed by the local application of tetrodotoxin, a neurotoxin that blocks action potentials, which completely eliminates detectable levels of both dopamine and 3-MT in the dialysate. nih.gov These findings from in vivo microdialysis studies provide direct evidence that the concentration of 3-MT in the interstitial fluid of the striatum is a sensitive and accurate reflection of real-time changes in dopamine release. nih.gov

Correlation between Interstitial 3-Methoxytyramine and Dopamine Levels in Animal Models

The relationship between interstitial 3-methoxytyramine and dopamine levels in the brain is not merely qualitative but also strongly quantitative. A seminal in vivo microdialysis study conducted in the striatum of rats systematically investigated this correlation under a variety of pharmacological conditions designed to increase or decrease dopamine release. The results of this study revealed a remarkably high and consistent positive correlation between the extracellular concentrations of dopamine and 3-MT. nih.gov

The strength of this relationship is demonstrated by the Pearson correlation coefficients (r) calculated from the data obtained following different drug administrations. These coefficients, which measure the linear correlation between two variables, were found to be consistently high, ranging from 0.87 to 0.97 across the various experimental manipulations. nih.gov This near-perfect correlation underscores the tight coupling between the release of dopamine into the synaptic cleft and the subsequent formation of its metabolite, 3-MT, in the extracellular space.

Table 1: Correlation between Extracellular Dopamine and 3-Methoxytyramine Levels in Rat Striatum Following Pharmacological Manipulation

Pharmacological AgentEffect on Dopamine ReleasePearson Correlation Coefficient (r) between Dopamine and 3-MT
ApomorphineDecrease0.97
HaloperidolIncrease0.96
BupropionIncrease0.87
d-Amphetamine (following γ-Butyrolactone)Increase0.95

This table summarizes the findings from an in vivo microdialysis study demonstrating the strong positive correlation between extracellular dopamine and 3-methoxytyramine (3-MT) levels in the rat striatum under various drug-induced conditions. The Pearson correlation coefficients (r) indicate a very strong linear relationship, supporting the use of 3-MT as an index of dopamine release. nih.gov

Theoretical Implications for Neurological Disorder Research Models

The discovery that 3-methoxytyramine is not merely an inert metabolite but an active neuromodulator has significant theoretical implications for research into neurological and psychiatric disorders characterized by dysfunctional dopaminergic systems. nih.govresearchgate.net This is particularly relevant for conditions such as Parkinson's disease and schizophrenia. rupahealth.com

In the context of Parkinson's disease, which is defined by the progressive loss of dopamine-producing neurons, the role of 3-MT is multifaceted. Research suggests that abnormally high levels of 3-MT, which can occur as a consequence of L-DOPA therapy (the primary treatment for Parkinson's), may contribute to the development of treatment-induced side effects like dyskinesia (involuntary movements). nih.gov Therefore, animal models of Parkinson's disease can be utilized to investigate the specific contribution of 3-MT to both the symptoms of the disease and the adverse effects of its treatment. Monitoring 3-MT levels in these models could provide insights into the dynamic changes in dopamine metabolism and its consequences.

For schizophrenia, a disorder often associated with a hyperactive dopamine system, the role of 3-MT as a neuromodulator is also of considerable interest. nih.gov Given that 3-MT levels reflect dopamine release, elevated concentrations of 3-MT in specific brain regions could be a key factor in the pathophysiology of the disease. nih.gov Animal models of schizophrenia can be employed to explore how alterations in 3-MT levels, potentially influenced by genetic or environmental factors, contribute to the behavioral and cognitive symptoms of the disorder. Furthermore, the finding that 3-MT can act on trace amine-associated receptors (TAAR1) opens up new avenues for therapeutic intervention. nih.govresearchgate.net

In essence, the recognition of 3-MT as a bioactive molecule necessitates a re-evaluation of its role in the brain. In research models of neurological disorders, 3-MT should no longer be viewed solely as a passive marker of dopamine turnover, but as an active participant in the complex neurochemical environment that underlies these conditions. This shift in perspective allows for the formulation of new hypotheses regarding the etiology and progression of these disorders and may lead to the identification of novel therapeutic targets.

Advanced Analytical Methodologies Utilizing 3 Methoxy P Tyramine D3 Hydrochloride

Development of High-Sensitivity Quantification Methods for 3-Methoxytyramine

The very low concentrations of endogenous 3-methoxytyramine in plasma, often less than 0.1 nM, necessitate the development of highly sensitive and specific analytical methods. nih.govnih.govresearchgate.net Research and clinical laboratories have increasingly adopted sophisticated techniques to meet these demanding requirements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 3-methoxytyramine and other catecholamine metabolites. msacl.orgsigmaaldrich.com This technique offers significant advantages in specificity and sensitivity over older methods like liquid chromatography with electrochemical detection (LC-ECD). msacl.org An LC-MS/MS workflow involves three primary steps: sample preparation, chromatographic separation via liquid chromatography (LC), and analysis by tandem mass spectrometry (MS/MS). cda-amc.cainesss.qc.ca

The LC component separates the target analyte, 3-methoxytyramine, from other compounds in the sample matrix. Subsequently, the MS/MS system provides highly selective detection and quantification. inesss.qc.ca In this process, a precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM). lcms.cz This specificity is crucial, especially for distinguishing between structurally similar compounds like 3-methoxytyramine and metanephrine, which can share common fragments. lcms.cz The high analytical sensitivity of LC-MS/MS allows for the detection of 3-methoxytyramine at concentrations as low as 0.02 nmol/L. birmingham.ac.uk

Effective sample preparation is critical to remove interfering substances, such as proteins, from biological samples like plasma before LC-MS/MS analysis. cda-amc.cainesss.qc.ca Solid Phase Extraction (SPE) and Solid Phase Micro-extraction (SPME) are widely used for this purpose. nih.govnih.govhpst.cz These techniques involve passing the liquid sample through a solid adsorbent material that retains the analyte of interest while allowing contaminants to be washed away. cda-amc.ca The purified analyte is then eluted and injected into the LC-MS/MS system. nih.govnih.gov The use of SPE simplifies the sample preparation process, can be automated, and effectively cleans the sample, which is essential for achieving accurate and reproducible results. msacl.orghpst.cz

For any analytical method to be used in a clinical or research setting, it must undergo rigorous validation to demonstrate its reliability. Key validation parameters include the limit of quantitation (LOQ), linearity, and imprecision.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For 3-methoxytyramine, highly sensitive LC-MS/MS methods have achieved LOQs as low as 0.03 nM. nih.govnih.gov Another study reported a lower limit of quantification (LLOQ) ranging from 0.024 nmol/L to 0.06 nmol/L. cda-amc.ca

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. Studies have shown excellent linearity for 3-methoxytyramine quantification, with one method reporting a range up to 20 nM. nih.govnih.gov Another validation found linearity in plasma from 0.048 nmol/L to 24.55 nmol/L. cda-amc.ca

Imprecision: Imprecision, often expressed as the coefficient of variation (CV), measures the closeness of agreement between independent test results. It is typically assessed within a single analytical run (intra-assay) and between different runs (inter-assay). nih.govnih.gov Methods utilizing LC-MS/MS have demonstrated low imprecision, indicating high reproducibility. msacl.org

Table 1: Method Validation Parameters for 3-Methoxytyramine Quantification using LC-MS/MS

Parameter Reported Value Source(s)
Limit of Quantitation (LOQ) 0.03 nM nih.govnih.gov
0.024 nmol/L - 0.06 nmol/L cda-amc.ca
Linearity (Upper Limit) 20 nM nih.govnih.gov
24.55 nmol/L cda-amc.ca
Intra-day Imprecision (CV%) 10.7% (at 0.04 nM) nih.govnih.gov
4.5% (at 0.2 nM) nih.govnih.gov
3.1% (at 2.0 nM) nih.govnih.gov
3.9% - 6.44% msacl.org
Inter-day Imprecision (CV%) 18.3% (at 0.04 nM) nih.govnih.gov
8.9% (at 0.2 nM) nih.govnih.gov
0.9% (at 2.0 nM) nih.govnih.gov

Role of 3-Methoxy-p-tyramine-d3 Hydrochloride as an Internal Standard

The use of a stable isotope-labeled internal standard is fundamental to high-quality quantitative mass spectrometry. This compound serves this exact purpose in the analysis of 3-methoxytyramine.

Isotope dilution mass spectrometry is a powerful technique for quantification that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample before processing. birmingham.ac.ukresearchgate.net In this case, this compound, which is chemically identical to the endogenous 3-methoxytyramine but contains three heavier deuterium (B1214612) (d3) atoms, is used.

This deuterated standard behaves virtually identically to the natural, unlabeled compound during all stages of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. shimadzu.com However, the mass spectrometer can easily differentiate between the labeled (heavier) internal standard and the unlabeled (lighter) endogenous analyte based on their difference in mass-to-charge ratio. birmingham.ac.ukresearchgate.net Quantification is achieved by measuring the signal intensity ratio of the endogenous analyte to the stable isotope-labeled internal standard. birmingham.ac.uk

The primary advantage of using this compound as an internal standard is the significant enhancement in analytical accuracy and precision. shimadzu.com Any analyte loss that occurs during the extensive sample preparation steps will affect both the endogenous compound and the deuterated standard equally. By calculating the ratio, these variations are effectively canceled out.

Furthermore, this approach corrects for fluctuations in instrument performance and "matrix effects," where other molecules in the sample can suppress or enhance the ionization of the target analyte. shimadzu.com The use of a stable isotope-labeled internal standard is therefore considered the gold standard for compensating for these variables, leading to highly accurate and precise quantification of endogenous 3-methoxytyramine. birmingham.ac.ukshimadzu.com

Applications in Biofluid Analysis (e.g., Plasma, Urine, Brain Dialysate)

The quantification of catecholamines and their metabolites in biofluids is essential for diagnosing various diseases and for understanding neurochemical processes. nih.gov this compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. Its stable isotope label ensures that it behaves nearly identically to the endogenous analyte, 3-methoxytyramine (3-MT), during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. nih.govuc.pt

In plasma analysis, highly sensitive LC-MS/MS methods have been developed to measure the very low endogenous concentrations of 3-MT, which can be a biomarker for metastatic pheochromocytoma and paraganglioma. nih.govresearchgate.net The use of a deuterated internal standard like this compound is crucial for achieving the necessary limit of quantification, which can be as low as 0.03 nM. researchgate.netnih.gov

For urine analysis, which is often used for screening catecholamine-producing tumors, methods employing deuterated internal standards provide high accuracy and precision. nih.govmayocliniclabs.com These methods can simultaneously measure multiple catecholamines and their metabolites, offering a comprehensive metabolic profile. researchgate.net

Brain dialysate analysis presents a unique challenge due to the low sample volumes and neurotransmitter concentrations. The development of rapid and sensitive LC-MS/MS methods allows for the simultaneous analysis of multiple neurotransmitters and their metabolites, including 3-MT, in murine microdialysate. nih.govresearchgate.net The use of isotopically labeled standards is fundamental to the success of these demanding analyses. researchgate.net

Table 1: Application of this compound in Biofluid Analysis

Biofluid Analytical Method Key Findings Reference(s)
Plasma LC-MS/MS Enables accurate quantification of low nM concentrations of 3-MT for tumor biomarker studies. nih.govresearchgate.netnih.gov
Urine GC-MS, LC-MS/MS Facilitates simultaneous measurement of catecholamines and their O-methylated metabolites for diagnostic screening. nih.govresearchgate.net
Brain Dialysate LC-MS/MS Allows for the sensitive and simultaneous quantification of multiple neurotransmitters and metabolites in small volume samples. nih.govresearchgate.net

Stable Isotope Tracer Applications of this compound in Metabolic Flux Studies

Stable isotope tracers are powerful tools for investigating the dynamics of metabolic pathways. nih.gov this compound can be utilized in such studies to trace the metabolic fate of dopamine (B1211576).

Investigating Metabolic Pathways of Dopamine and its Metabolites

3-Methoxytyramine is a major extracellular metabolite of dopamine, formed by the action of catechol-O-methyltransferase (COMT). nih.govresearchgate.net The levels of 3-MT are often considered a reflection of dopamine release. nih.govnih.gov By introducing a deuterated form, researchers can study the kinetics of dopamine metabolism and the activity of COMT in various physiological and pathological states. nih.gov The appearance of the deuterated label in downstream metabolites, such as homovanillic acid (HVA), can provide insights into the flux through these metabolic pathways. nih.gov

Tracing Carbon and Nitrogen Flux in Neurochemical Systems

While direct studies tracing the carbon and nitrogen flux specifically from this compound are not extensively detailed in the provided search results, the principles of metabolic flux analysis with stable isotopes can be applied. nih.govresearchgate.net By using precursors of dopamine labeled with stable isotopes like ¹³C or ¹⁵N, the incorporation of these labels into dopamine and its subsequent metabolites, including 3-methoxytyramine, can be tracked. This allows for the quantitative analysis of the contributions of different metabolic pathways to the synthesis and degradation of these neurochemicals. Deuterium-labeled tracers, in general, are used to observe the activity and flux of specific metabolic pathways. utsouthwestern.edunih.govescholarship.org

In Vitro Microsomal and Hepatocyte Metabolism Studies

In vitro systems, such as liver microsomes and hepatocytes, are valuable for studying drug metabolism and the biotransformation of endogenous compounds. The use of stable isotope-labeled compounds like this compound in these systems can aid in the identification of metabolites and the characterization of enzymatic activities. For instance, the conversion of deuterated 3-methoxytyramine to its downstream metabolites can be monitored to assess the activity of enzymes like monoamine oxidase (MAO). nih.gov

Table 2: Research Findings from Stable Isotope Tracer Studies

Area of Investigation Key Research Findings Reference(s)
Dopamine Metabolism 3-MT levels are an index of dopamine release and can be used to study the effects of drugs on dopamine dynamics. nih.govnih.gov
COMT and MAO Activity The formation of 3-MT from dopamine reflects COMT activity, while its further metabolism to HVA is mediated by MAO. nih.gov
In Vitro Systems Stable isotope-labeled compounds are instrumental in elucidating metabolic pathways and enzyme kinetics in microsomal and hepatocyte preparations. mdpi.com

Considerations for Analytical Method Development in Academic Research

The development of robust and reliable analytical methods is paramount in academic research to ensure the validity of experimental findings. Several key considerations emerge when working with compounds like this compound.

A primary consideration is the choice of the analytical platform, with LC-MS/MS being the method of choice for its high sensitivity and specificity in quantifying catecholamines and their metabolites in complex biological matrices. researchgate.netmdpi.com The development of a successful LC-MS/MS method involves the careful optimization of chromatographic conditions to achieve separation from interfering substances and the fine-tuning of mass spectrometric parameters for optimal detection. nih.govmdpi.com

Sample preparation is another critical aspect, as the goal is to efficiently extract the analytes of interest while minimizing matrix effects. nih.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. nih.govresearchgate.netnih.gov The use of a deuterated internal standard like this compound is essential to compensate for any analyte loss during these steps. nih.govnih.gov

Method validation is a crucial final step to ensure the reliability of the developed assay. mdpi.com This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com For instance, a validated method for plasma 3-MT reported an LOQ of 0.03 nM with intra- and inter-day imprecision being well within acceptable limits. researchgate.netnih.gov

Table 3: Key Considerations in Analytical Method Development

Consideration Importance in Academic Research Common Approaches Reference(s)
Analytical Platform High sensitivity and specificity are required for accurate quantification in complex biological samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.netmdpi.com
Sample Preparation Efficient extraction and removal of interfering substances are crucial for reliable results. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are frequently used. nih.govresearchgate.netnih.gov
Internal Standard Correction for analyte loss and matrix effects is essential for accuracy. Use of a stable isotope-labeled internal standard, such as this compound. nih.govnih.gov
Method Validation Ensures the reliability and reproducibility of the analytical data. Assessment of linearity, accuracy, precision, LOD, and LOQ according to established guidelines. nih.govmdpi.com

Computational and Theoretical Studies on 3 Methoxytyramine and Its Analogs

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules at the atomic level. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Methoxytyramine, DFT calculations have been instrumental in determining its most stable three-dimensional shapes, or conformations. researchgate.net By performing calculations with specific functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can perform full geometry optimizations to identify the lowest energy structures of the molecule. ni.ac.rs

These studies have revealed that the conformation of 3-MT is significantly influenced by the rotation of its aliphatic chain. ni.ac.rs The analysis of the potential energy surface helps to identify multiple stable conformers. Furthermore, theoretical approaches like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis are used to understand the specific intramolecular interactions, such as hydrogen bonds, that stabilize these conformations. researchgate.net

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. cardiff.ac.ukresearchgate.net DFT calculations can accurately compute the vibrational frequencies of 3-Methoxytyramine, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. ni.ac.rsnih.gov

Theoretical calculations yield a set of normal modes of vibration. For a molecule with low symmetry like 3-MT, most of these modes are active in both IR and Raman spectroscopy, though their intensities may differ. ni.ac.rs By applying a scaling factor, the theoretically predicted wavenumbers can be closely matched with experimental IR data, allowing for a detailed assignment of each spectral band. ni.ac.rs

Similarly, computational techniques like the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts. uncw.edu By performing these calculations on the most energetically favorable conformers and averaging the results based on their predicted populations (Boltzmann averaging), a theoretical NMR spectrum can be generated that aids in the interpretation of experimental data. uncw.edufrontiersin.org

Computational Methods for 3-Methoxytyramine Analysis
Computational MethodApplicationTypical Basis Set/FunctionalKey Findings
Density Functional Theory (DFT)Molecular Geometry OptimizationB3LYP/6-311++G(d,p)Determination of stable conformers and intramolecular interactions. ni.ac.rsresearchgate.net
DFT Vibrational AnalysisPrediction of IR & Raman SpectraB3LYP/6-311++G(d,p)Assignment of vibrational modes and comparison with experimental data. ni.ac.rs
Time-Dependent DFT (TD-DFT)Prediction of UV-VIS Spectra-Calculation of electronic transitions and theoretical wavelengths. ni.ac.rs
Gauge-Including Atomic Orbital (GIAO)Prediction of NMR Spectra-Calculation of isotropic shielding values to predict chemical shifts. uncw.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For 3-Methoxytyramine, analysis of these orbitals helps to predict which parts of the molecule are most likely to be involved in chemical reactions. ni.ac.rs From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Related to -EHOMO

Electron Affinity (A): Related to -ELUMO

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Softness (S): 1/(2η)

Electrophilicity Index (ω): μ²/ (2η) where μ is the chemical potential (-(I+A)/2)

These descriptors provide a quantitative framework for assessing the molecule's reactivity profile. ajchem-a.comresearchgate.net Time-Dependent DFT (TD-DFT) calculations further show that the primary electronic transition (responsible for UV-VIS absorption) is often the HOMO to LUMO transition. ni.ac.rs

Global Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Electronegativity (χ)(I+A)/2Measures the power of an atom or group to attract electrons. ajchem-a.com
Chemical Hardness (η)(I-A)/2Measures resistance to change in electron distribution. mdpi.com
Softness (S)1/(2η)Reciprocal of hardness, indicates higher reactivity. ajchem-a.com

Molecular Dynamics and Docking Simulations

While quantum calculations examine the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study how that molecule interacts with its biological environment, such as protein receptors. rowan.edu

3-Methoxytyramine is known to be an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in neuromodulation. nih.govnih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like 3-MT) when bound to a receptor to form a stable complex. mdpi.com These simulations help identify the specific binding pocket and the key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov

Studies have shown that 3-MT activates TAAR1, leading to downstream signaling events. nih.govresearchgate.net Docking simulations can provide a structural hypothesis for this activation, showing how the molecule fits within the receptor's binding site. Interestingly, research has indicated that the most stable conformation of 3-MT in a vacuum is not necessarily the one it adopts when docked into a protein, highlighting the importance of intermolecular forces in determining the bioactive conformation. ni.ac.rs

The environment surrounding a molecule can significantly impact its shape and stability. Computational studies often compare the properties of 3-Methoxytyramine in a vacuum (gas phase) with its properties in a solvent, typically water, to mimic physiological conditions. researchgate.net Solvent effects are often modeled using approaches like the Polarizable Continuum Model (PCM) or the SMD model. ni.ac.rschemrxiv.org

These simulations reveal how the presence of solvent molecules affects the relative energies of different conformers. For instance, conformations that allow for favorable hydrogen bonding with water may become more stable in a solvent environment compared to the gas phase. Molecular dynamics simulations can further explore the conformational landscape over time, providing insights into the flexibility of the molecule and the stability of its interactions with the surrounding solvent or receptor atoms. nih.govresearchgate.net Analysis of metrics like the Radius of Gyration (Rg) and Root-Mean-Square Fluctuation (RMSF) from MD simulations can quantify the compactness and flexibility of the ligand within its environment. nih.gov

Prediction of Enzyme-Substrate Interactions in Metabolic Pathways

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand or substrate) when bound to a second molecule (receptor or enzyme) to form a stable complex. researchgate.net This method is widely applied to predict the binding mode and affinity of substrates within the active sites of enzymes like MAO and COMT. The process involves sampling a vast number of possible conformations of the substrate within the enzyme's binding pocket and scoring them based on a force field that estimates the binding energy.

Research findings from docking studies on related compounds and enzymes, such as MAO-A, reveal key insights into binding interactions. For instance, studies on MAO-A inhibitors have identified specific amino acid residues that form hydrophobic interactions crucial for ligand binding, including Ile180, Phe208, Ile335, and Tyr444. The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. By applying these in silico methods to 3-Methoxytyramine and its deuterated analog, 3-Methoxy-p-tyramine-d3 Hydrochloride, researchers can predict how subtle structural changes affect binding orientation and affinity, thereby influencing the rate of metabolism.

SubstrateTarget EnzymePredicted Docking Score (kcal/mol)Key Interacting Residues (Predicted)
3-MethoxytyramineMonoamine Oxidase A (MAO-A)-8.2Tyr407, Tyr444, Phe208
3-Methoxy-p-tyramine-d3 HClMonoamine Oxidase A (MAO-A)-8.2Tyr407, Tyr444, Phe208
3-MethoxytyramineCatechol-O-methyltransferase (COMT)-7.5Met201, Trp143, Pro174
Dopamine (B1211576)Catechol-O-methyltransferase (COMT)-7.9Met201, Trp143, Pro174

Note: The data in this table is illustrative and based on typical results from molecular docking studies to demonstrate the application of the technique. The key interacting residues are based on known binding sites of the target enzymes.

Quantum Chemical Studies

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which ultimately dictates their reactivity and interaction capabilities. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and its ability to participate in enzymatic reactions. mdpi.com

For substrates like 3-MT and its analogs, a smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule is more readily able to donate or accept electrons during the catalytic process. mdpi.com Computational studies on related neurotransmitter derivatives have shown that the number and position of hydroxyl and methoxy (B1213986) groups can significantly influence these electronic properties. mdpi.com By calculating and comparing these values, researchers can predict how structural modifications to 3-MT might alter its susceptibility to enzymatic transformation by MAO or COMT.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
3-Methoxytyramine-5.21-0.984.23High
Dopamine-5.15-0.914.24High
Tyramine-5.35-0.854.50Moderate
Homovanillic Acid-5.89-1.254.64Lower

Note: This table presents theoretical data characteristic of quantum chemical calculations to illustrate comparative analysis of electronic properties.

Metabolic Pathway Simulations

While docking and quantum chemistry focus on single-molecule interactions, metabolic pathway simulations offer a systems-level view of how these interactions influence the broader metabolic network. nih.govresearchgate.net These models use a series of ordinary differential equations (ODEs) based on enzyme kinetics (e.g., Michaelis-Menten kinetics) to simulate the dynamic changes in metabolite concentrations over time. researchgate.net

By constructing a kinetic model of the dopamine metabolic pathway, researchers can simulate how variations in the activity of COMT and MAO affect the concentrations of dopamine, 3-MT, and HVA. nih.gov For example, a simulation could predict the systemic effect of reduced MAO activity. In such a scenario, the model would predict an accumulation of 3-MT, as its primary route of degradation is inhibited. nih.gov These simulations are powerful tools for generating hypotheses about the flow of metabolites (flux) through the pathway and for understanding how genetic or chemical alterations to enzyme function can lead to changes in the metabolic profile. nih.govresearchgate.net

Simulation ConditionRelative COMT ActivityRelative MAO ActivityPredicted Change in 3-MT LevelPredicted Change in HVA Level
Baseline100%100%NormalNormal
MAO Inhibition100%10%Significant IncreaseSignificant Decrease
COMT Upregulation150%100%IncreaseIncrease
COMT Inhibition50%100%DecreaseDecrease

Note: This table illustrates the predictive outcomes of metabolic pathway simulations based on established knowledge of the dopamine metabolic pathway.

Future Research Directions for 3 Methoxy P Tyramine D3 Hydrochloride

Exploration of Novel Metabolic Pathways and Enzymes

3-Methoxytyramine (3-MT), a primary metabolite of the neurotransmitter dopamine (B1211576), is formed through the action of the enzyme catechol-O-methyltransferase (COMT). rupahealth.comwikipedia.org This O-methylation process occurs in extraneuronal spaces across various tissues. rupahealth.com Subsequently, monoamine oxidase (MAO) enzymes further metabolize 3-MT, leading to the production of homovanillic acid (HVA), which is then excreted in the urine. rupahealth.comwikipedia.org While this pathway is well-established, future research could unearth alternative metabolic routes for 3-MT. The use of 3-Methoxy-p-tyramine-d3 Hydrochloride as a stable isotope-labeled internal standard will be instrumental in these investigations, allowing for precise tracking and quantification of metabolic products.

Further research should focus on identifying novel enzymes that may act on 3-MT, potentially leading to the discovery of previously uncharacterized metabolites. Investigating the metabolic fate of 3-MT in different tissues and under various physiological and pathological conditions could reveal context-dependent metabolic pathways. Understanding these novel pathways will provide a more comprehensive picture of dopamine metabolism and its regulation.

Key Enzymes in the Known Metabolic Pathway of 3-Methoxytyramine:

EnzymeActionResulting Product
Catechol-O-methyltransferase (COMT)Adds a methyl group to dopamine3-Methoxytyramine
Monoamine oxidase (MAO)Oxidizes 3-MethoxytyramineHomovanillic acid (HVA)

Advanced Neuromodulatory Studies in Diverse Animal Models

Recent studies have challenged the long-held belief that 3-MT is merely an inactive byproduct of dopamine metabolism. It is now understood to function as a neuromodulator, capable of inducing behavioral effects independently of dopamine. rupahealth.comresearchgate.net Research in mice has demonstrated that intracerebral administration of 3-MT can lead to a complex set of abnormal involuntary movements, even in dopamine-depleted states. researchgate.netnih.gov In normal mice, it causes temporary mild hyperactivity. researchgate.netnih.gov These effects are at least partially mediated by the trace amine-associated receptor 1 (TAAR1), for which 3-MT is an agonist. rupahealth.comwikipedia.orgresearchgate.net

Future neuromodulatory studies should extend beyond rodent models to include a wider range of animal species. This will help to determine the evolutionary conservation of 3-MT's neuromodulatory functions. Investigating the effects of this compound in animal models of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia, could provide valuable insights into its potential pathophysiological roles. rupahealth.comnih.gov Advanced techniques like in vivo microdialysis coupled with mass spectrometry can be employed to monitor the real-time dynamics of 3-MT in specific brain regions of these animal models.

Summary of 3-Methoxytyramine's Neuromodulatory Effects in Mice:

Condition of MiceEffect of 3-MT Administration
Acutely depleted of dopamineInduces a complex set of abnormal involuntary movements
NormalCauses temporary mild hyperactivity and abnormal movements

Development of Innovative Analytical Techniques with Deuterated Standards

The accurate quantification of catecholamines and their metabolites is crucial for both research and clinical diagnostics. nih.govnih.gov Analytical methods have evolved from radioenzymatic and immunological assays to more sensitive and selective techniques like high-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection, and gas chromatography/mass spectrometry (GC/MS). nih.govoup.com The use of deuterated internal standards, such as this compound, is a cornerstone of modern mass spectrometry-based methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net These stable isotope-labeled standards allow for precise and accurate quantification by correcting for variations in sample preparation and instrument response. oup.com

Future research in this area should focus on developing ultra-sensitive and high-throughput analytical methods for the simultaneous measurement of a comprehensive panel of catecholamine metabolites, including 3-MT. The unique properties of this compound can be leveraged to develop novel analytical platforms, potentially including advanced imaging techniques that can map the spatial distribution of 3-MT in tissues. The development of new derivatization strategies and ionization techniques in mass spectrometry could further enhance the sensitivity and specificity of these methods.

Evolution of Analytical Techniques for Catecholamine Metabolites:

TechniqueKey Features
Radioenzymatic and Immunological AssaysEarlier, less specific methods
High-Performance Liquid Chromatography (HPLC)Increased sensitivity and selectivity
Gas Chromatography/Mass Spectrometry (GC/MS)Enabled the use of deuterated internal standards
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity, specificity, and throughput

Integration of Multi-Omics Data with 3-Methoxytyramine Metabolism Studies

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the complex interplay of molecules in biological systems. quantori.commdpi.com Integrating these diverse datasets can provide a more holistic view of cellular processes and how they are altered in disease. quantori.comnih.gov In the context of 3-MT metabolism, a multi-omics approach can help to elucidate the genetic and environmental factors that influence its production and clearance.

Future research should aim to integrate metabolomic data, where this compound would be a key standard for accurate quantification, with genomic, transcriptomic, and proteomic data. This could reveal novel genetic variants that affect COMT or MAO activity, or identify new proteins that interact with 3-MT. taylorandfrancis.com By combining these datasets, researchers can build comprehensive models of dopamine metabolism and its dysregulation in various disorders. nih.gov This integrated approach holds the promise of identifying novel biomarkers and therapeutic targets related to 3-MT pathways.

Elucidation of 3-Methoxytyramine's Broader Biological Roles beyond Dopaminergic Systems

While initially characterized as a dopamine metabolite, emerging evidence suggests that 3-MT's biological activities extend beyond the dopaminergic system. Studies have shown that 3-MT can influence the noradrenergic system, accelerating noradrenaline metabolism. nih.gov Furthermore, its action as a TAAR1 agonist indicates a broader role in modulating monoaminergic neurotransmission. researchgate.netnih.gov

Future investigations should systematically explore the interactions of 3-MT with other neurotransmitter systems and signaling pathways. The use of this compound in these studies will be crucial for accurately tracing its metabolic fate and quantifying its levels in different biological compartments. Research should also explore the potential physiological roles of 3-MT in peripheral tissues, given that COMT is widely distributed throughout the body. rupahealth.com Unraveling these broader biological functions will provide a more complete understanding of this once-overlooked metabolite and may open up new avenues for therapeutic intervention in a range of diseases.

Q & A

Q. Basic

  • Storage : Aliquot and store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize oxidation and hygroscopic degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption. Pre-dry glassware at 110°C before use .
  • Disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities, adhering to OSHA and EPA guidelines .

What are the critical considerations when designing synthesis protocols for deuterated analogs like this compound to ensure high isotopic purity?

Q. Advanced

  • Deuterium Source : Use deuterated precursors (e.g., deuterium oxide or methyl-d3 reagents) in stoichiometric excess to maximize isotopic incorporation. Monitor via mass spectrometry (MS) to confirm >99% isotopic enrichment .
  • Reaction Optimization : Employ coupling agents (e.g., EDC·HCl in ) for amine activation, ensuring anhydrous conditions to prevent proton exchange. Track reaction progress via TLC or inline IR spectroscopy .
  • Purification : Use preparative HPLC with deuterated solvents (e.g., D2O) to avoid isotopic dilution. Validate purity via LC-MS and ¹H NMR to detect residual non-deuterated species .

How can researchers resolve discrepancies in quantitative recovery rates of this compound across different chromatographic methods?

Q. Advanced

  • Method Calibration : Standardize quantification using certified reference materials (e.g., TraceCERT® in ) and internal standards (e.g., deuterated isotopologues) to correct for matrix effects .
  • Parameter Adjustments : Optimize mobile phase pH (e.g., 2.5–3.5 for ion-pairing agents) to improve peak symmetry. For LC-MS, use electrospray ionization (ESI) in positive mode with 0.1% formic acid to enhance sensitivity .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., NMR quantitation vs. UV absorbance) and reference spectral libraries (e.g., NIST Chemistry WebBook in ) .

What experimental strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Q. Advanced

  • Process Control : Implement Design of Experiments (DoE) to optimize reaction temperature, solvent polarity, and catalyst loading. Use inline analytics (e.g., FTIR) for real-time monitoring .
  • Quality Metrics : Define acceptance criteria for isotopic purity (≥98% via MS), chemical purity (≥99% via HPLC), and residual solvents (ICH Q3C limits) .
  • Contingency Protocols : If yields drop, troubleshoot via deuterium NMR to identify proton-deuterium exchange sites and adjust quenching steps (e.g., rapid lyophilization) .

How can researchers validate the biological activity of this compound in neurotransmitter studies while accounting for isotopic effects?

Q. Advanced

  • In Vitro Assays : Compare dose-response curves of deuterated vs. non-deuterated analogs in dopamine receptor binding assays (e.g., radioligand displacement). Use LC-MS/MS to quantify metabolic stability differences due to deuterium .
  • Kinetic Isotope Effects (KIE) : Measure enzymatic degradation rates (e.g., monoamine oxidase) to assess whether deuteration alters metabolic pathways. Adjust PK/PD models to incorporate KIE data .
  • Control Groups : Include deuterium-free controls and validate specificity via knockout cell lines or receptor antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.